Physicochemical Profile: Calculated LogP & H-bonding vs. 3-Fluoro Isomer
The 2-fluorobenzamide regioisomer (CID 42139119) exhibits a computed XLogP3 of 2.7, identical to its 3-fluorobenzamide counterpart (CID 42138454) [1][2]. However, the 2-fluoro substitution pattern results in a distinct spatial orientation of the fluorine atom relative to the amide carbonyl, which influences the molecule's hydrogen-bond acceptor count (6) and topological polar surface area (TPSA) of 83.4 Ų [1][2]. This contrasts with the 3-fluoro analog and may translate into differential target engagement kinetics in FPR binding pockets, as evidenced by molecular docking studies that highlight the importance of the benzamide group's electrostatic complementarity with Arg205 of FPR1 and Arg84/Arg205 of FPR2 [3].
| Evidence Dimension | Lipophilicity and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 2.7; H-bond Acceptors = 6; TPSA = 83.4 Ų |
| Comparator Or Baseline | 3-fluoro isomer (CAS 1021120-22-8, CID 42138454): XLogP3 = 2.7; H-bond Acceptors = 6; TPSA = 83.4 Ų |
| Quantified Difference | Identical computed LogP and TPSA; difference arises in 3D electrostatic potential distribution and steric profile of the 2-fluoro vs. 3-fluoro orientation. |
| Conditions | In silico computed properties (PubChem, XLogP3 3.0, Cactvs 3.4.6.11) [1][2]; molecular docking studies on FPR1/FPR2 crystal structures [3]. |
Why This Matters
For procurement in SAR campaigns and FPR-targeted drug discovery, the 2-fluorobenzamide isomer provides a structurally distinct pharmacophore that cannot be replicated by the 3-fluoro analog, offering a unique tool for probing fluorine-dependent binding interactions.
- [1] PubChem Compound Summary for CID 42139119, N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide. View Source
- [2] PubChem Compound Summary for CID 42138454, N-(6-{[2-(diethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide. View Source
- [3] Crocetti L, Vergelli C, Cilibrizzi A, Graziano A, Khlebnikov AI, Kirpotina LN, Schepetkin IA, Quinn MT, Giovannoni MP. Synthesis and Pharmacological Evaluation of New Pyridazin-Based Thioderivatives as Formyl Peptide Receptor (FPR) Agonists. Drug Dev Res. 2013;74(4):243-258. doi:10.1002/ddr.21076 View Source
